Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid
Description
Stereochemical Control
The (S)-configuration at the β-carbon introduces chirality essential for:
Functional Versatility
The 3-nitrophenyl moiety provides unique reactivity:
SPPS Compatibility
Compared to conventional amino acids, this derivative offers:
Overview of Current Applications
Peptide Engineering
The compound is indispensable for constructing:
Pharmaceutical Development
Materials Science
Recent applications include:
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)13-22(15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZOBIQWMMCMFE-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374791-01-2 | |
| Record name | Fmoc-(S)-3-amino-3-(3-nitro-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Synthesis Example
From the literature, a detailed preparation of a related Fmoc-protected nitrobenzyl amino acid was reported:
- The nitrophenyl-containing amino acid (Tyr(Nb)-OH) was reacted with Fmoc-OSu in an acetonitrile/water mixture with triethylamine.
- The reaction mixture was stirred overnight at room temperature.
- The crude product was dried and purified by flash chromatography using dichloromethane/methanol gradients.
- The yield was high (around 95-97%), and the product was isolated as an orange-brown solid.
This method can be adapted for Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid by using the corresponding amino acid precursor.
Solubility and Stock Solution Preparation
For practical use, the compound is often prepared as stock solutions. The solubility depends on the solvent, with DMSO being a common choice. The preparation of stock solutions involves dissolving weighed amounts of the compound in precise volumes of solvent to achieve desired molarities (e.g., 1 mM, 5 mM, 10 mM). Heating to 37°C and ultrasonic agitation can improve solubility.
| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 2.3125 | 0.4625 | 0.2313 |
| 5 | 11.5626 | 2.3125 | 1.1563 |
| 10 | 23.1251 | 4.625 | 2.3125 |
Table 1: Stock solution preparation volumes for this compound in mL for different concentrations and amounts.
Analytical and Purification Techniques
- Flash Chromatography: Used extensively for purification, employing solvent gradients such as dichloromethane/methanol mixtures.
- Thin Layer Chromatography (TLC): Employed for monitoring reaction progress.
- High-Performance Liquid Chromatography (HPLC): Used to verify purity and monitor product formation, especially for photoactivatable derivatives.
- NMR and Mass Spectrometry: For structural confirmation and molecular weight verification.
Research Findings and Applications Related to Preparation
- The Fmoc protection strategy is standard and well-established, allowing for efficient incorporation into peptides via solid-phase peptide synthesis (SPPS).
- The nitrophenyl group provides a functional handle for further chemical modifications or photoactivation, as demonstrated in related compounds where nitrobenzyl groups are cleaved upon UV exposure.
- The compound’s preparation methods have been optimized for high yield and purity, enabling its use in drug development and bioconjugation research.
Summary Table: Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | (S)-3-amino-3-(3-nitrophenyl)propanoic acid or precursor |
| Protection reagent | Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) |
| Solvent system | Acetonitrile/water mixture |
| Base | Triethylamine |
| Reaction temperature | Room temperature |
| Reaction time | Overnight (approx. 12-24 hours) |
| Purification method | Flash chromatography (DCM/MeOH gradient) |
| Yield | Typically 95-97% |
| Storage | Dry, sealed, RT for solid; stock solutions at -80°C or -20°C |
| Solubility enhancement | Heat to 37°C, ultrasonic bath |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Nitric acid or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid is widely used in peptide synthesis as a building block. Its Fmoc protecting group is easily removed under mild conditions, making it suitable for solid-phase peptide synthesis.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The nitrophenyl group can act as a chromophore, allowing for spectroscopic analysis.
Medicine: The compound is used in the development of peptide-based drugs. Its unique structure allows for the design of peptides with specific biological activities.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics. It is also used in the production of diagnostic reagents.
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid involves its incorporation into peptides. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The nitrophenyl group can participate in various chemical reactions, influencing the overall reactivity and properties of the peptide.
Molecular Targets and Pathways: The compound targets specific amino acid residues in peptides, allowing for the selective modification of peptides. The pathways involved include peptide bond formation and subsequent deprotection of the Fmoc group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Nitrophenyl Derivatives
a) Fmoc-(S)-3-Amino-3-(2-Nitrophenyl)Propionic Acid
- CAS : 517905-93-0
- Molecular Formula : C₂₄H₂₀N₂O₆ (MW: 432.43 g/mol)
- Key Differences: The nitro (-NO₂) group is at the 2-position of the phenyl ring, altering electronic effects and steric interactions compared to the 3-nitro isomer. The R-configuration enantiomer (Fmoc-(R)-3-amino-3-(2-nitrophenyl)propionic acid) is also commercially available, demonstrating divergent chiral recognition in peptide assemblies .
b) Fmoc-(S)-3-Amino-3-(4-Nitrophenyl)Propionic Acid
- CAS: Not explicitly listed in evidence but inferred from structural trends.
Table 1: Nitrophenyl Derivatives Comparison
Fluorophenyl Analogs
a) Fmoc-(S)-3-Amino-3-(2-Fluorophenyl)Propionic Acid
- CAS : 511272-50-7
- Molecular Formula: C₂₄H₂₀FNO₅ (MW: 409.42 g/mol)
- Key Differences: Replacement of -NO₂ with -F reduces electron-withdrawing effects, lowering reactivity in coupling reactions . Fluorine’s small size minimizes steric hindrance, enhancing compatibility with enzymatic ligation .
b) Fmoc-(S)-3-Amino-3-(4-Fluorophenyl)Propionic Acid
Trifluoromethyl and Heterocyclic Derivatives
a) Fmoc-(R)-3-Amino-3-(3-Trifluoromethylphenyl)Propionic Acid
b) Fmoc-L-3-Pyridylalanine
Stereochemical Variants
- Fmoc-(R)-3-Amino-3-(3-Nitrophenyl)Propionic Acid: Not explicitly described in evidence but likely exists as the enantiomeric pair to the target compound. Such variants are critical for probing chiral selectivity in enzyme-substrate interactions .
Biological Activity
Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid is a non-natural amino acid widely utilized in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). Its unique structure, characterized by the presence of a 3-nitrophenyl group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, enhances its utility in various biochemical applications. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : Approximately 432.43 g/mol
- Key Structural Features :
- Fmoc protecting group
- 3-nitrophenyl moiety
- Propanoic acid backbone
Synthesis
The synthesis of this compound typically involves:
- Protection of the Amino Group : The amino group is protected with the Fmoc group to prevent premature reactions during peptide assembly.
- Coupling Reactions : The compound is incorporated into peptides using standard SPPS protocols.
- Deprotection : After peptide synthesis, the Fmoc group is selectively removed to allow for further reactions.
Peptide Synthesis
This compound serves as a crucial building block in SPPS, facilitating the creation of complex peptides with high purity and yield. The nitrophenyl group can influence the electronic properties of the resulting peptides, potentially affecting their biological interactions and stability.
Drug Development
The compound's unique structure enables the incorporation of specific functionalities into peptide-based drugs. This characteristic is particularly valuable in designing therapeutics aimed at targeting specific biological pathways or receptors, enhancing drug efficacy and selectivity .
Bioconjugation
This compound can be utilized in bioconjugation processes, linking peptides to biomolecules or drugs. This application is essential for developing targeted therapeutic agents that improve delivery and efficacy in medical applications .
Neuroscience Research
Due to its structural properties, this compound is employed in studies related to neurotransmitter pathways. Its nitrophenyl group allows for potential interactions with neurotransmitter receptors, aiding in understanding neurological disorders and developing neuroactive compounds .
Fluorescent Labeling
The nitrophenyl moiety can also be modified for use in fluorescent labeling techniques. This application assists researchers in visualizing and tracking peptides within biological systems, enhancing cellular process studies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-(R)-3-amino-3-(3-nitrophenyl)propanoic acid | Similar structure but with R configuration | Potentially different biological activity profile |
| Fmoc-(S)-2-amino-2-(4-nitrophenyl)propanoic acid | Different nitrophenyl substitution | Variations in electronic properties affecting reactivity |
| Fmoc-Glycine | Simplest amino acid structure | Serves as a fundamental building block in peptide synthesis |
Case Studies and Research Findings
Recent studies have focused on the interactions of peptides containing this compound with various biological targets. For instance:
- Interaction Studies : Research utilizing techniques such as surface plasmon resonance (SPR) has revealed insights into how peptides incorporating this amino acid interact with receptors involved in cellular signaling pathways.
- Therapeutic Applications : Investigations have demonstrated that peptides synthesized with this compound can exhibit enhanced binding affinities to target proteins compared to those without it.
- Neuroactive Compounds : Studies exploring the effects of nitrophenyl-containing peptides on neurotransmitter release have provided evidence for their potential role in modulating synaptic activity.
Q & A
Q. What are the primary synthetic routes for preparing Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid?
The synthesis typically involves coupling the nitro-substituted phenylalanine derivative with an Fmoc-protecting group. Key steps include:
- Enantioselective synthesis : Using chiral catalysts to ensure the (S)-configuration, followed by Fmoc protection via carbodiimide coupling (e.g., DCC or EDC) in anhydrous DMF .
- Nitro group stability : Ensuring nitro group integrity during synthesis by avoiding strong reducing agents. Reactions are monitored via TLC or HPLC for intermediate purity .
- Purification : Flash chromatography or preparative HPLC to isolate the final product, confirmed by -NMR and mass spectrometry .
Q. How is this compound characterized in research settings?
Standard characterization includes:
- Spectroscopic analysis : -NMR (δ 7.5–8.5 ppm for aromatic protons, δ 4.2–4.5 ppm for α-proton) and -NMR for backbone confirmation .
- Mass spectrometry : Exact mass determination (e.g., m/z 432.1388 for CHNO) using ESI-MS or MALDI-TOF .
- Chiral HPLC : To verify enantiopurity using a chiral stationary phase (e.g., Chiralpak IA) .
Q. What are the solubility and stability considerations for this compound?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water. For biological assays, dissolve in DMSO and dilute with buffer (pH 7.4) .
- Stability : Store at -20°C under desiccation to prevent Fmoc deprotection. Avoid prolonged exposure to light due to nitro group photosensitivity .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield for enantiopure Fmoc-protected derivatives?
- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) to enhance enantiomeric excess (ee > 98%) .
- Protecting group strategy : Compare Fmoc with alternative groups (e.g., Boc) for stability during nitro group reactions .
- Reaction monitoring : Use in-situ FTIR to track carbodiimide-mediated coupling efficiency and minimize side products .
Q. What role does this compound play in peptide synthesis and enzymatic ligation?
- Peptide backbone modification : Incorporates a rigid, nitro-substituted phenyl group to study steric effects on peptide folding .
- Enzymatic C-to-C ligation : Used in Sortase A-mediated ligation for site-specific conjugation, leveraging its β-amino acid structure to enhance protease resistance .
- Fluorescent probes : The nitro group can be reduced to an amine for subsequent fluorophore tagging .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Q. What strategies are used to analyze chiral purity in complex mixtures?
Q. How does computational modeling aid in understanding this compound’s reactivity?
- DFT calculations : Predict nitro group reduction potentials and Fmoc deprotection kinetics under acidic conditions .
- Molecular docking : Simulate interactions with enzymes (e.g., peptidyl transferases) to design inhibitors or substrates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
